![molecular formula C16H12F3NO4 B2501264 2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid CAS No. 667887-30-1](/img/structure/B2501264.png)

2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

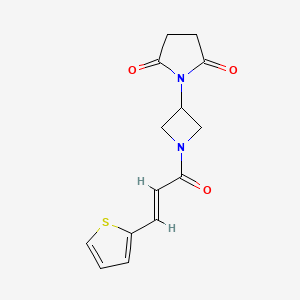

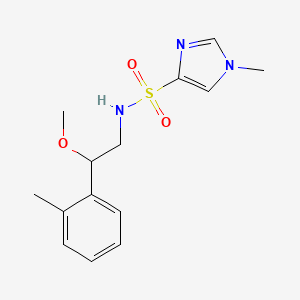

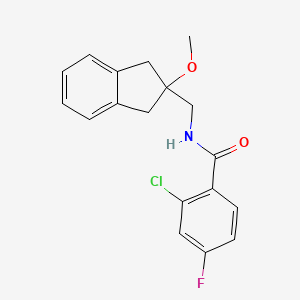

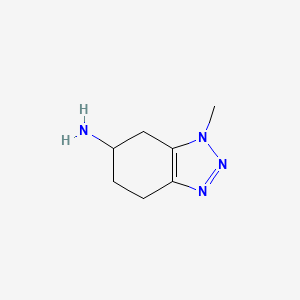

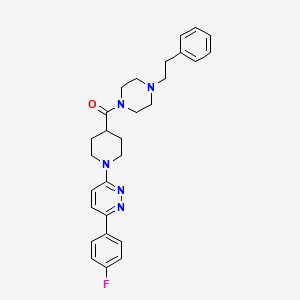

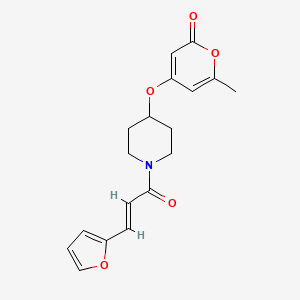

2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid, otherwise known as 2-(2-TFMPCA, is a carboxylic acid that has become a popular synthetic intermediate in organic synthesis due to its versatility and ease of use. This compound has been used in a variety of applications, ranging from pharmaceuticals to agrichemicals, and has been found to be an effective reagent in many different types of reactions.

Scientific Research Applications

Reactions with Sulfur Trioxide

Research into the reactions of sulfur trioxide with benzene derivatives, including those with trifluoromethoxy groups, highlights the chemical's reactivity and potential for creating sulfonated products. This study by Ansink and Cerfontain (2010) provides insights into the compound's reactivity and potential applications in creating novel chemical entities, which could be relevant for material science or synthetic chemistry advancements (Ansink & Cerfontain, 2010).

Synthesis of Novel Compounds

In the field of organic synthesis, the use of trifluoroacetic acid as a condensing agent has led to the creation of novel compounds such as 2-acetyl-1-hydroxycarbazoles. This method, explored by Vandana and Prasad (2004), showcases the compound's role in facilitating the synthesis of potentially bioactive molecules, indicating its importance in pharmaceutical and synthetic organic chemistry (Vandana & Prasad, 2004).

Cholinesterase Inhibitors Development

Kos et al. (2021) designed and synthesized a library of novel compounds as potential acetyl- and butyrylcholinesterase inhibitors, utilizing derivatives of the compound for medicinal chemistry applications. This research demonstrates the compound's utility in developing new therapeutics for diseases like Alzheimer's (Kos et al., 2021).

Antimycobacterial Agents

Ali and Shaharyar (2007) synthesized derivatives of 2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl acetic acid to study their in vitro activity against Mycobacterium tuberculosis. This research highlights the compound's potential in contributing to the development of new antimycobacterial agents, crucial for combating tuberculosis (Ali & Shaharyar, 2007).

Photolytic Transformation Studies

Eriksson, Svanfelt, and Kronberg (2010) explored the photolytic transformation of diclofenac and its derivatives, including the study of transformation products in aqueous solutions. Such studies are vital for understanding the environmental fate and breakdown of pharmaceutical compounds (Eriksson, Svanfelt, & Kronberg, 2010).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .

Biochemical Pathways

Similar compounds have been involved in various biochemical reactions, including suzuki-miyaura cross-coupling . This reaction is a type of carbon-carbon bond-forming reaction, which could potentially affect various biochemical pathways in the body .

Result of Action

Similar compounds have been reported to be potent inhibitors of certain enzymes . This suggests that this compound could potentially have similar inhibitory effects.

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s trifluoromethoxy and carbamoyl groups, which could form hydrogen bonds or other types of interactions with biomolecules .

Cellular Effects

Based on its structure, it could potentially influence cell function by interacting with various cellular components . For example, it could impact cell signaling pathways, gene expression, and cellular metabolism, depending on the specific biomolecules it interacts with .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that it could have varying effects over time, depending on factors such as its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Based on its structure, it could potentially be involved in various metabolic pathways, interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

properties

IUPAC Name |

2-[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO4/c17-16(18,19)24-12-7-5-11(6-8-12)20-15(23)13-4-2-1-3-10(13)9-14(21)22/h1-8H,9H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXWDSDNZTLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-4-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2501181.png)

![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501183.png)

![3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2501186.png)

![N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)

![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2501199.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 2-chlorobenzenesulfonate](/img/structure/B2501201.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2501204.png)